7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one
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Overview
Description
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one is a diarylheptanoid, a type of natural compound found in various plants. This compound is known for its potential biological activities and has been isolated from the rhizomes of Curcuma kwangsiensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one involves several steps. One common method includes the condensation of appropriate aromatic aldehydes with acetone under basic conditions, followed by reduction and further functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one has various scientific research applications:
Chemistry: Used as a model compound for studying diarylheptanoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Potential use in developing natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one involves its interaction with various molecular targets and pathways. It can modulate oxidative stress pathways, inhibit inflammatory mediators, and interact with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Gingerol: Found in ginger, known for its anti-inflammatory and anticancer activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced biological activities.
Uniqueness
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities compared to other diarylheptanoids .
Properties
CAS No. |
79067-89-3 |
---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3 |
InChI Key |
MSLIBNPPWWCGPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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